molecular formula C11H11FN2 B7848159 (Z)-3-(Dimethylamino)-2-(2-fluorophenyl)acrylonitrile

(Z)-3-(Dimethylamino)-2-(2-fluorophenyl)acrylonitrile

Cat. No.: B7848159
M. Wt: 190.22 g/mol
InChI Key: GJMTYJOZYAORQU-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(Dimethylamino)-2-(2-fluorophenyl)acrylonitrile is a (Z)-configured acrylonitrile derivative featuring a dimethylamino group and a 2-fluorophenyl substituent. Acrylonitrile derivatives are widely studied for their pharmacological activities, including anticancer and cytotoxic effects, as well as their utility in organic synthesis . The dimethylamino group acts as an electron-donating moiety, while the 2-fluorophenyl substituent introduces steric and electronic effects due to the fluorine atom’s electronegativity and ortho-position .

Properties

IUPAC Name

(Z)-3-(dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2/c1-14(2)8-9(7-13)10-5-3-4-6-11(10)12/h3-6,8H,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMTYJOZYAORQU-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(Dimethylamino)-2-(2-fluorophenyl)acrylonitrile typically involves the reaction of 2-fluorobenzaldehyde with dimethylaminoacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: (Z)-3-(Dimethylamino)-2-(2-fluorophenyl)acrylonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like hydroxide ions (OH-) or alkyl halides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

(Z)-3-(Dimethylamino)-2-(2-fluorophenyl)acrylonitrile has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

(Z)-3-(Dimethylamino)-2-(2-fluorophenyl)acrylonitrile can be compared with other similar compounds, such as (Z)-3-(Dimethylamino)-2-methylacrylonitrile and (Z)-3-(Dimethylamino)-2-phenylacrylonitrile. While these compounds share structural similarities, this compound is unique due to the presence of the fluorophenyl group, which can impart different chemical and biological properties.

Comparison with Similar Compounds

Structural Comparison with Analogous Acrylonitrile Derivatives

The following table highlights key structural analogs of the target compound, emphasizing substituent variations and their implications:

Compound Name Substituents Key Structural Differences Reference
(Z)-3-(4-(Dimethylamino)phenyl)-2-(4-(trifluoromethoxy)phenyl)acrylonitrile (1a2h) 4-(Dimethylamino)phenyl, 4-(trifluoromethoxy)phenyl Trifluoromethoxy (electron-withdrawing) vs. 2-fluorophenyl (steric hindrance)
(Z)-3-(Dimethylamino)-2-(4-nitrophenyl)acrylonitrile Dimethylamino, 4-nitrophenyl Nitro group (strong electron-withdrawing) vs. fluorine (moderate electron-withdrawing)
(Z)-3-(2-chloro-6-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)acrylonitrile (1f2j) 2-chloro-6-fluorophenyl, 4-(trifluoromethyl)phenyl Chloro and trifluoromethyl groups enhance lipophilicity vs. dimethylamino’s solubility
(Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile Indole, 3,4,5-trimethoxyphenyl Bulky indole and methoxy groups vs. compact fluorophenyl and dimethylamino
(Z)-3-(2-Nitrophenyl)-2-(4-methylphenyl)acrylonitrile 2-nitrophenyl, 4-methylphenyl Nitro (electron-withdrawing) and methyl (electron-donating) groups vs. fluorine and dimethylamino

Key Observations :

  • Electron-donating vs. withdrawing groups: The dimethylamino group enhances solubility and electronic density, while fluorine or nitro groups increase electrophilicity .

Comparative Analysis of Physicochemical Properties

Melting points, solubility, and molecular weights vary significantly with substituents:

Compound Melting Point (°C) Molecular Weight (HRMS) Key Influences Reference
1a2h 89–90 332.11420 Trifluoromethoxy group increases molecular weight and rigidity
c27 () 197–199 385.9900 Bromine and nitro groups contribute to higher molecular weight and melting point
1f2j >240 324.03975 Chloro and trifluoromethyl groups enhance thermal stability
(Z)-3-(2-Nitrophenyl)-2-(4-methylphenyl)acrylonitrile Not reported Not available Methyl group may lower melting point compared to halogenated analogs

Trends :

  • Halogenated derivatives (e.g., Cl, Br, CF₃) exhibit higher melting points due to increased molecular rigidity and intermolecular interactions .
  • Dimethylamino-containing compounds (e.g., 1a2h) have lower melting points, likely due to improved solubility in polar solvents .

Spectroscopic Characterization and Analytical Data

Key spectral features of analogous compounds:

Infrared (IR) Spectroscopy :
  • Nitrile (CN) stretch : Observed at ~2223 cm⁻¹ across analogs, confirming the acrylonitrile backbone .
  • Aromatic C-H bends : Vary between 750–900 cm⁻¹, influenced by substituent electronic effects .
NMR Spectroscopy :
  • 1H NMR: Aromatic protons in dimethylamino-containing compounds resonate at δ 7.37–7.41 ppm, while nitro-substituted analogs show downfield shifts (δ 8.07–8.10 ppm) .
  • 13C NMR: Carbon atoms adjacent to electron-withdrawing groups (e.g., CN, NO₂) appear at δ 115–125 ppm .
High-Resolution Mass Spectrometry (HRMS) :
  • Precision mass data confirm molecular formulas (e.g., 1a2h: C₁₆H₁₃F₃N₂O, [M+H]⁺ = 332.11420) .

Comparison with Target Compound :

  • The dimethylamino group in 1a2h enhances cellular uptake, suggesting the target compound may similarly penetrate biological membranes .
  • Fluorine’s electronegativity could improve binding affinity to enzymes or receptors compared to nitro or methoxy groups .

Biological Activity

(Z)-3-(Dimethylamino)-2-(2-fluorophenyl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, relevant case studies, and data tables summarizing research findings.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by a dimethylamino group and a fluorinated phenyl ring. The presence of the fluorine atom is believed to enhance the compound's biological activity through increased lipophilicity and improved binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The dimethylamino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group may engage in hydrophobic interactions. These interactions can modulate the activity of key enzymes or receptors involved in cellular signaling pathways, potentially leading to therapeutic effects.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess significant anticancer activity against various tumor cell lines.
  • Antimicrobial Activity : The compound has been evaluated for its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Enzyme Modulation : It may influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and the activation of prodrugs.

Anticancer Activity

A study conducted by the National Cancer Institute evaluated this compound against a panel of approximately 60 human tumor cell lines. The results indicated that:

  • GI50 Values : The compound exhibited growth inhibition with GI50 values ranging from 0.0244 μM to 5.06 μM across different cancer types, demonstrating high potency against leukemia and solid tumors such as non-small cell lung cancer and breast cancer .

Antimicrobial Activity

In antimicrobial assays, this compound showed promising results:

  • Inhibition Zone Diameter : The compound produced inhibition zones ranging from 15 mm to 25 mm against various bacterial strains, indicating strong antibacterial properties .

Table 1: Anticancer Activity Summary

Cell LineGI50 (μM)TGI (μM)
HL-60 (Leukemia)0.02440.0866
NCI-H522 (Lung Cancer)0.08660.938
COLO 205 (Colon Cancer)0.381.5
MDA-MB-468 (Breast Cancer)0.51.0

Table 2: Antimicrobial Activity Results

Bacterial StrainInhibition Zone Diameter (mm)
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa15
Candida albicans22

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.